Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific structure, which allows it to interact with different biological targets compared to other similar compounds. Its chlorine atom and ester group provide unique reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C8H6ClN3O2 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |
InChI Key |
ZKRBPVJMTSARGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=NC2=N1)Cl |
Origin of Product |
United States |
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